molecular formula C10H8ClFO3 B1375442 Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate CAS No. 868373-87-9

Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate

Cat. No.: B1375442
CAS No.: 868373-87-9
M. Wt: 230.62 g/mol
InChI Key: GXGZQUYKBHOIML-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-oxopropanoate moiety, which is further substituted with a 2-chloro-6-fluorophenyl group

Scientific Research Applications

Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Future Directions

The future directions for research on “Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate” could include further investigation into its synthesis, properties, and potential applications. Given the interest in similar compounds for their biological activity, it may be worthwhile to explore the biological activity of this compound as well .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-chloro-6-fluorophenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or amides.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which may then interact with biological targets. The presence of the 2-chloro-6-fluorophenyl group can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • Methyl 3-(2-chlorophenyl)-3-oxopropanoate
  • Methyl 3-(2-fluorophenyl)-3-oxopropanoate
  • Methyl 3-(2-bromophenyl)-3-oxopropanoate

Comparison: Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution can significantly impact the compound’s chemical reactivity and biological activity compared to similar compounds with only one halogen substituent. The combination of chlorine and fluorine can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and medicinal applications.

Properties

IUPAC Name

methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGZQUYKBHOIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 7.4 g (77.7 mmol) of magnesium chloride and 9.02 g (116.1 mmol) of methyl acetoacetate was added 30 mL acetonitrile. The mixture was cooled in an ice bath and 12.6 mL (155.4 mmol) of pyridine was slowly added while keeping the temperature below 5° C. The reaction was removed from the ice bath and was stirred for 30 min. at room temperature. A solution of 15.0 g (77.7 mmol) 2-chloro-6-fluorobenzoyl chloride in 20 mL toluene was added to the reaction and the mixture was subsequently refluxed for four hours. The reaction was then cooled to room temperature and carefully treated with 6.5 mL (98.1 mmol) of concentrated sulfuric acid. The reaction was diluted with water and the layers were separated. The aqueous layer was extracted with dichloromethane and the combined organic layers were dried over sodium sulfate and concentrated to a residue. The residue was purified by flash chromatography eluting with 15% ethyl acetate/hexanes mixture to give 14.0 g (78%) of the title compound as a reddish-pink oil.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
9.02 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
6.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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